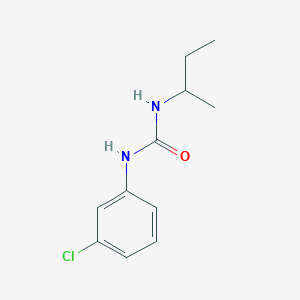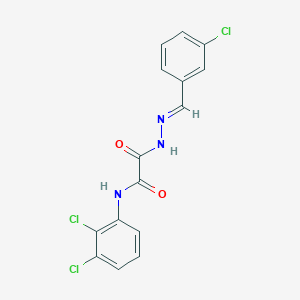![molecular formula C28H29N5O5S B12015137 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé est connu pour ses applications potentielles en chimie médicinale en raison de ses diverses activités biologiques. La présence de multiples groupes fonctionnels, notamment les groupes méthoxy, méthyle et triazole, contribue à ses propriétés chimiques et sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide implique généralement un processus en plusieurs étapes :
Formation du cycle triazole : Le cycle triazole est synthétisé par une réaction de cyclisation impliquant l’hydrazine et des aldéhydes aromatiques appropriés en conditions acides.
Formation de thioéther : L’intermédiaire triazole est ensuite mis à réagir avec un composé thiol pour introduire le groupe sulfanyl.
Formation d’hydrazide : Le composé résultant est ensuite mis à réagir avec l’anhydride acétique pour former le fragment acétohydrazide.
Réaction de condensation : Enfin, l’acétohydrazide est condensée avec le 3,4,5-triméthoxybenzaldéhyde sous reflux pour donner le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela inclut l’utilisation de catalyseurs, le contrôle des températures de réaction et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le groupe carbonyle dans le fragment acétohydrazide.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile aromatique, en introduisant divers substituants.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents nitrants, agents sulfonants.
Principaux produits
Produits d’oxydation : Sulfoxydes, sulfones.
Produits de réduction : Dérivés du triazole réduits, alcools.
Produits de substitution : Dérivés halogénés, nitrés ou sulfonés.
Applications De Recherche Scientifique
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités antimicrobiennes, antifongiques et antivirales.
Médecine : Exploré pour son potentiel d’agent anticancéreux en raison de sa capacité à inhiber des enzymes et des voies spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le cycle triazole et les groupes méthoxy jouent un rôle crucial dans la liaison à ces cibles, conduisant à l’inhibition de l’activité enzymatique ou à la modulation de la fonction du récepteur. Cela peut entraîner divers effets biologiques, notamment des activités antimicrobiennes et anticancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide
- 2-{[5-(4-fluorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide
Unicité
L’unicité de 2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et des activités biologiques distinctes. La présence de plusieurs groupes méthoxy améliore sa solubilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C28H29N5O5S |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O5S/c1-18-6-10-21(11-7-18)33-27(20-8-12-22(35-2)13-9-20)31-32-28(33)39-17-25(34)30-29-16-19-14-23(36-3)26(38-5)24(15-19)37-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+ |
Clé InChI |
VYLDWNZJRXIFJS-MUFRIFMGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)



![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)
